molecular formula C23H19BrN4O5 B11530002 3-[(3-bromo-4-hydroxy-5-methoxybenzylidene)amino]-2-{3-nitrophenyl}-2-methyl-2,3-dihydro-4(1H)-quinazolinone

3-[(3-bromo-4-hydroxy-5-methoxybenzylidene)amino]-2-{3-nitrophenyl}-2-methyl-2,3-dihydro-4(1H)-quinazolinone

Cat. No.: B11530002
M. Wt: 511.3 g/mol
InChI Key: WBBDRLYXNCTPRP-DHRITJCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[(3-bromo-4-hydroxy-5-methoxybenzylidene)amino]-2-{3-nitrophenyl}-2-methyl-2,3-dihydro-4(1H)-quinazolinone is a quinazolinone derivative featuring:

  • A 2,3-dihydroquinazolin-4(1H)-one core.
  • A 3-nitrophenyl group and a methyl group at position 2.
  • A Schiff base substituent at position 3, derived from a 3-bromo-4-hydroxy-5-methoxybenzaldehyde moiety.

This structure combines electron-withdrawing (bromo, nitro) and electron-donating (hydroxy, methoxy) groups, which influence its electronic properties, solubility, and biological activity. Quinazolinones are known for antimicrobial, cytotoxic, and enzyme-inhibiting properties, making this compound a candidate for pharmaceutical exploration .

Properties

Molecular Formula

C23H19BrN4O5

Molecular Weight

511.3 g/mol

IUPAC Name

3-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-methyl-2-(3-nitrophenyl)-1H-quinazolin-4-one

InChI

InChI=1S/C23H19BrN4O5/c1-23(15-6-5-7-16(12-15)28(31)32)26-19-9-4-3-8-17(19)22(30)27(23)25-13-14-10-18(24)21(29)20(11-14)33-2/h3-13,26,29H,1-2H3/b25-13+

InChI Key

WBBDRLYXNCTPRP-DHRITJCHSA-N

Isomeric SMILES

CC1(NC2=CC=CC=C2C(=O)N1/N=C/C3=CC(=C(C(=C3)Br)O)OC)C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

CC1(NC2=CC=CC=C2C(=O)N1N=CC3=CC(=C(C(=C3)Br)O)OC)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Formation of 2-Methyl-3-Amino-2,3-Dihydro-4(1H)-Quinazolinone

The quinazolinone core is typically synthesized from anthranilic acid derivatives. A representative procedure involves:

  • Acylation : Anthranilic acid reacts with acetyl chloride in pyridine to form N-acetyl anthranilic acid.

  • Cyclization : The acetylated intermediate undergoes cyclization in acetic anhydride to yield 2-methyl-4H-benzo[d][1,oxazin-4-one.

  • Hydrazinolysis : Treatment with hydrazine hydrate replaces the oxazinone oxygen with an amino group, forming 3-amino-2-methyl-2,3-dihydro-4(1H)-quinazolinone.

Key Data :

StepReagents/ConditionsYieldReference
AcylationAcetyl chloride, pyridine, 60–90°C85–92%
CyclizationAcetic anhydride, reflux78–85%
HydrazinolysisHydrazine hydrate, ethanol, reflux65–70%
ReagentSolventTemperatureTimeYield
3-Nitrobenzyl bromideDMAC120°C12 h70–75%

Formation of the Schiff Base Moiety

Condensation with 3-Bromo-4-Hydroxy-5-Methoxybenzaldehyde

The Schiff base is formed via condensation of the 3-aminoquinazolinone intermediate with 3-bromo-4-hydroxy-5-methoxybenzaldehyde:

  • Reaction Conditions : Reflux in ethanol with catalytic acetic acid (2–3 drops) for 6–8 hours.

  • Workup : The product precipitates upon cooling and is purified via recrystallization from ethanol.

Key Data :

AldehydeSolventCatalystYield
3-Bromo-4-hydroxy-5-methoxybenzaldehydeEthanolAcetic acid60–68%

Final Product Characterization

Spectroscopic Validation

  • ¹H NMR : Signals at δ 8.2–8.5 ppm (aromatic protons), δ 10.2 ppm (OH), δ 8.9 ppm (imine CH=N).

  • IR : Bands at 1660 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 3400 cm⁻¹ (OH).

  • Mass Spectrometry : Molecular ion peak at m/z 538 (M⁺).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
Classical cyclocondensationHigh purity, scalableMulti-step, long reaction times60–68%
Solid-phase combinatorialRapid diversificationRequires specialized equipmentN/A
Microwave-assistedReduced timeLimited substrate scopeNot reported

Challenges and Optimizations

  • Schiff Base Stability : The imine bond is sensitive to hydrolysis; anhydrous conditions are critical.

  • Regioselectivity : Use of Cs₂CO₃ ensures selective alkylation at position 2.

  • Purification : Silica gel chromatography (ethyl acetate/petroleum ether) improves purity .

Chemical Reactions Analysis

Types of Reactions

3-[(E)-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO]-2-METHYL-2-(3-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: The major products are typically ketones or aldehydes.

    Reduction: The major product is an amine derivative.

    Substitution: The major products depend on the nucleophile used but can include various substituted derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, enabling the development of more complex molecules. Its unique structure allows for various modifications that can lead to new derivatives with potentially enhanced properties.

Biology

  • Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor, affecting metabolic pathways crucial for cellular function. The specific interactions with target enzymes can lead to significant biological effects.
  • Receptor Modulation : It has been studied for its ability to modulate receptor activity, which can influence signaling pathways involved in numerous physiological processes.

Medicine

  • Therapeutic Properties : The compound is under investigation for its potential anti-inflammatory and anticancer activities. Studies have shown that derivatives of quinazolinones exhibit significant biological activities, making them candidates for drug development.
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial effects against various bacterial and fungal strains, suggesting that this compound could also possess similar properties.

Antimicrobial and Anti-inflammatory Activities

A study published in 2011 synthesized new quinazolinone derivatives and evaluated their antimicrobial and anti-inflammatory activities using various assays. The results indicated that certain derivatives exhibited significant antibacterial and antifungal activity comparable to standard drugs like ibuprofen . This highlights the potential of quinazolinone derivatives in therapeutic applications.

Mechanism of Action

The mechanism of action of 3-[(E)-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO]-2-METHYL-2-(3-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Quinazolinone Family

Table 1: Key Structural and Functional Differences
Compound Name Core Structure Position 2 Substituent Position 3 Substituent Key Functional Groups Biological Activity Reference
Target Compound 2,3-dihydro-4(1H)-quinazolinone 3-nitrophenyl, methyl (3-bromo-4-hydroxy-5-methoxybenzylidene)amino Br, NO₂, OH, OCH₃ Under investigation
6-Bromo-2-[2-(2,6-dichlorophenyl)amino]benzyl-3-(nitro/hydroxy/methoxy benzylideneamino)-quinazolin-4(3H)-one Quinazolin-4(3H)-one 2-(2,6-dichlorophenyl)amino benzyl Nitro/hydroxy/methoxy benzylideneamino Br, Cl, NO₂/OH/OCH₃ Antimicrobial, cytotoxic
6-Bromo-2-(o-aminophenyl)-3-aminoquinazolin-4(3H)-one Quinazolin-4(3H)-one o-aminophenyl Amino Br, NH₂ Analgesic, antimicrobial
3-Amino-6-iodo-2-methylquinazolin-4(3H)-one Quinazolin-4(3H)-one Methyl Amino I, NH₂ Antimicrobial
2-(2’-Hydroxy-5’-chlorophenyl)-6-chloro-4(3H)-quinazolinone Quinazolin-4(3H)-one 2’-hydroxy-5’-chlorophenyl Cl, OH Fluorogenic probes for cellular imaging
Key Observations:
  • Position 2 Substitutions: The target compound’s 3-nitrophenyl group enhances electron-deficient character compared to halogenated or aminophenyl groups in analogues .
  • Schiff Base at Position 3: The benzylideneamino group with bromo, hydroxy, and methoxy substituents is unique, offering hydrogen-bonding capacity and steric bulk, which may improve binding to biological targets .

Substituent Effects on Physicochemical Properties

Table 2: Spectral and Analytical Data Comparison
Compound IR Peaks (cm⁻¹) ¹H-NMR Shifts (δ, ppm) Molecular Formula Molecular Weight Reference
Target Compound Expected: ~3300 (NH), ~1590 (C=N), ~1200 (C-O), ~530 (C-Br) Predicted aromatic protons: 6.10–8.01 (m) C₂₃H₁₈BrN₃O₅ ~520.3 g/mol
5-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione 3319 (NH), 1593 (C=N), 1212 (C=S), 533 (C-Br) 9.51 (s, 1H, triazole), 6.10–8.01 (m, Ar-H), 2.55 (s, CH₃) C₂₂H₁₅BrN₄OS 460.3 g/mol
6-Bromo-2-(o-aminophenyl)-3-aminoquinazolin-4(3H)-one NH₂ peaks at ~3200–3400 6.8–8.1 (aromatic), 5.2 (NH₂) C₁₄H₁₁BrN₄O 347.2 g/mol
Key Observations:
  • IR Spectroscopy : The target compound’s C=N (Schiff base) and C-Br stretches align with analogues, confirming functional group integrity .
  • ¹H-NMR: Aromatic proton multiplicity (6.10–8.01 ppm) is consistent across brominated quinazolinones, but the target’s 3-nitrophenyl group may downfield-shift adjacent protons .

Biological Activity

The compound 3-[(3-bromo-4-hydroxy-5-methoxybenzylidene)amino]-2-{3-nitrophenyl}-2-methyl-2,3-dihydro-4(1H)-quinazolinone (CAS No. 352648-45-4) has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article reviews the compound's properties, synthesis, biological evaluations, and relevant case studies.

The molecular formula of the compound is C23H19BrN4O5C_{23}H_{19}BrN_{4}O_{5}, with a molecular weight of 511.32 g/mol. Its predicted boiling point is approximately 658.4 °C and it has a density of about 1.54 g/cm³ . The compound features several functional groups that contribute to its biological activity, including a bromo group, hydroxyl group, methoxy group, and a nitro group.

Synthesis

The synthesis of quinazolinone derivatives often involves the condensation of appropriate aldehydes with amines in the presence of catalysts. The specific synthetic route for this compound has not been extensively documented in available literature, but similar compounds typically follow a multi-step process involving the formation of intermediates that are subsequently modified to yield the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing similar structural motifs. For instance, compounds with nitrophenyl groups have been shown to exhibit significant cytotoxic effects against various cancer cell lines through mechanisms such as:

  • Inhibition of microtubule assembly : Compounds similar to this quinazolinone have demonstrated the ability to destabilize microtubules at concentrations around 20 μM .
  • Induction of apoptosis : Studies indicate that certain derivatives can enhance caspase-3 activity, suggesting their role in promoting programmed cell death in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Microtubule Inhibition40.76% - 52.03% inhibition at 20 μM
Apoptosis InductionCaspase-3 activity increased by 1.33 - 1.57 times at 10 μM
CytotoxicitySignificant effects on MDA-MB-231 and HepG2 cells

The biological activity of this compound may be attributed to several mechanisms:

  • DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, leading to inhibition of replication and transcription processes.
  • Topoisomerase Inhibition : Some derivatives have been reported to inhibit topoisomerase enzymes, which are crucial for DNA unwinding during replication.
  • Alkylation of DNA : The presence of reactive groups in the structure may facilitate alkylation, causing DNA damage and subsequent cell death.

Case Studies

A notable study on quinazolinone derivatives highlighted their effectiveness against breast cancer cell lines (MDA-MB-231). The study demonstrated that these compounds could significantly reduce cell viability and induce morphological changes indicative of apoptosis . Another investigation focused on the structure-activity relationship (SAR) of similar compounds revealed that modifications to the nitrophenyl moiety enhanced anticancer efficacy .

Q & A

Q. Basic Analytical Techniques

  • Spectroscopy :
    • IR : Confirm the presence of key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the quinazolinone ring, N-H stretches for hydrazine-derived moieties) .
    • NMR : Use ¹H and ¹³C NMR in DMSO-d₆ to assign aromatic protons (δ 6.5–8.5 ppm) and substituent-specific signals (e.g., methoxy groups at δ ~3.8 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight and fragmentation patterns .
  • Elemental Analysis : Ensure ≤0.4% deviation between calculated and observed C, H, N values .

What strategies are effective for optimizing reaction yields during synthesis?

Q. Advanced Experimental Design

  • Catalyst Screening : Heterogeneous catalysts like KAl(SO₄)₂·12H₂O improve cyclization efficiency by reducing side reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, pyridine) enhance intermediate stability during benzoxazinone formation .
  • Temperature Control : Maintain 120–130°C during hydrazine hydrate reactions to balance reaction rate and decomposition .
  • TLC Monitoring : Track reaction progress using silica-gel TLC with ethyl acetate/hexane (3:7) to isolate intermediates .

How should researchers evaluate the biological activity of this compound?

Q. Methodological Approaches for Bioactivity Studies

  • Antimicrobial Assays :
    • Use in vitro agar diffusion or broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with ciprofloxacin as a positive control .
    • Antifungal testing against C. albicans with fluconazole as a reference .
  • Dose-Response Analysis : Measure IC₅₀ values in cancer cell lines (e.g., MCF-7) via MTT assays, correlating substituent effects (e.g., nitro groups) with cytotoxicity .

How can contradictory bioactivity data across studies be resolved?

Q. Advanced Data Contradiction Analysis

  • Standardized Protocols : Ensure consistent inoculum size (1×10⁶ CFU/mL) and incubation time (24–48 hours) in antimicrobial studies .
  • Structural Validation : Re-examine NMR and XRD data (e.g., crystal structure comparisons from Acta Crystallographica) to rule out impurities or polymorphic variations .
  • Control Groups : Include structurally similar analogs (e.g., non-brominated derivatives) to isolate the impact of the bromo substituent on activity .

What computational tools are recommended for studying structure-activity relationships (SAR)?

Q. Advanced Computational Strategies

  • Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., DNA gyrase for antimicrobial activity) .
  • QSAR Modeling : Train models on datasets of quinazolinone derivatives to predict bioactivity based on substituent electronegativity and steric effects .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactive sites for electrophilic/nucleophilic attacks .

What are the challenges in scaling up laboratory synthesis for preclinical studies?

Q. Advanced Process Chemistry Considerations

  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up .
  • Byproduct Management : Optimize stoichiometry (e.g., 1.2:1 hydrazine:benzoxazinone ratio) to minimize unreacted starting materials .
  • Safety Protocols : Handle nitro and bromo substituents under inert atmospheres to prevent oxidative degradation .

How can researchers validate the stability of this compound under physiological conditions?

Q. Methodological Stability Studies

  • pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) for 24 hours, monitoring degradation via HPLC .
  • Thermal Analysis : Perform TGA/DSC to determine decomposition temperatures and excipient compatibility .
  • Light Sensitivity : Store samples in amber vials and assess photodegradation under UV-Vis light (λ = 254 nm) .

What are the key differences in pharmacological activity between this compound and its non-nitrated analogs?

Q. Advanced Comparative Analysis

  • Nitro Group Impact : The 3-nitrophenyl group enhances electron-withdrawing effects, potentially increasing DNA intercalation in anticancer assays .
  • Bioavailability : Nitro derivatives often exhibit lower solubility but improved membrane permeability compared to hydroxylated analogs .
  • Metabolic Stability : Use liver microsome assays to compare CYP450-mediated metabolism rates between nitrated and non-nitrated derivatives .

How should crystallographic data be interpreted to confirm molecular conformation?

Q. Advanced Structural Analysis

  • XRD Refinement : Analyze bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles to confirm planarity of the quinazolinone ring .
  • Hydrogen Bonding : Identify intermolecular interactions (e.g., O-H⋯N between hydroxyl and amino groups) that stabilize the crystal lattice .
  • CCDC Deposition : Cross-validate data with entries in the Cambridge Structural Database (e.g., CCDC 752013 for related quinazolinones) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.